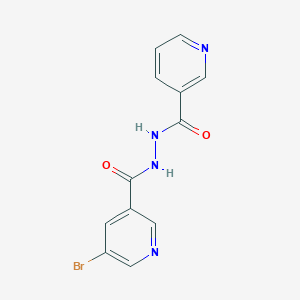

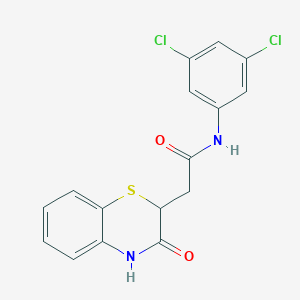

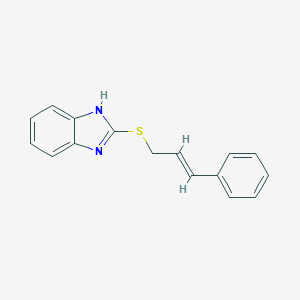

![molecular formula C19H11NO4 B428035 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid CAS No. 135980-47-1](/img/structure/B428035.png)

4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid

Vue d'ensemble

Description

The compound “4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid” is a unique chemical with a complex structure. It is part of a collection of rare and unique chemicals provided for early discovery researchers . The compound has a related compound, ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate, with a molecular formula of C18H17NO4 .

Synthesis Analysis

The synthesis of a related compound, ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate, was achieved by reducing the Schiff base obtained from acenaphthenequinone and ethyl-4-aminobenzoate .Molecular Structure Analysis

The molecular structure of the related compound, ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate, has been analyzed. The dihedral angle between the essentially planar 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system and the benzene ring is 75.08° . The molecular weight is 311.3 g/mol .Physical And Chemical Properties Analysis

The related compound, ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate, has a molecular weight of 311.3 g/mol. It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity. It has no hydrogen bond donors and four hydrogen bond acceptors. The compound has six rotatable bonds .Applications De Recherche Scientifique

Nanoaggregate Formation and Emission Enhancement

A study found that derivatives of this compound form nanoaggregates in aqueous-DMF solutions, exhibiting aggregation-enhanced emission. These nanoaggregates were characterized using scanning electron and atomic force microscopy, and their photophysical properties were correlated with the nature of benzoic acid derivatives (Srivastava, Singh, & Mishra, 2016).

Organotin Carboxylates Synthesis and Characterization

Another study involved the synthesis of organotin carboxylates based on amide carboxylic acids, including derivatives of the compound . These compounds were characterized by elemental analysis, IR, NMR spectroscopy, and X-ray crystallography, revealing various molecular structures and supramolecular organizations (Xiao et al., 2013).

Molecular Probe for ZnO Nanoparticles

A fluorescent derivative of this compound was identified as a sensitive molecular probe for ZnO nanoparticles. The study detailed the one- and two-photon absorption properties of this fluorophore, noting significant changes in fluorescence patterns upon interaction with ZnO surfaces (Bekere et al., 2013).

Fluorophores for Oligodeoxyribonucleotides

Research has been conducted on novel fluorophores based on this compound for labeling oligodeoxyribonucleotides. These fluorophores showed good fluorescence signals and higher hybridization affinity than unlabelled counterparts, suggesting potential applications in molecular biology and genetics (Singh & Singh, 2007).

Thermal Stability of Triphenyltin Carboxylates

The thermal stabilities of triphenyltin carboxylate complexes derived from naphthalimide derivatives of the compound were investigated. These studies included characterizing their structures in both solution and solid-state using spectroscopy and X-ray crystallography (Liu et al., 2011).

Bioactivity of Amide Derivatives

A study synthesized novel N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives from 1,8-naphthalic anhydride. These compounds demonstrated significant plant growth regulating activity and fungicidal activity, highlighting their potential in agricultural applications (Ju et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11NO4/c21-17-14-5-1-3-11-4-2-6-15(16(11)14)18(22)20(17)13-9-7-12(8-10-13)19(23)24/h1-10H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCKFUWLVNQAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645399 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

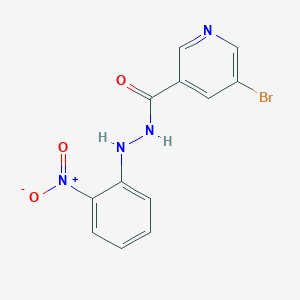

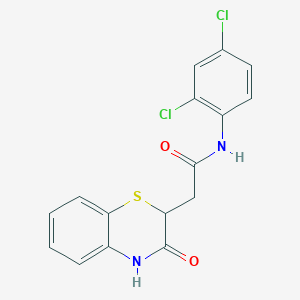

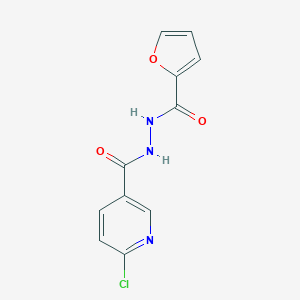

![2-[2-(4-chlorophenyl)sulfanylethylsulfanyl]-1H-benzimidazole](/img/structure/B427956.png)

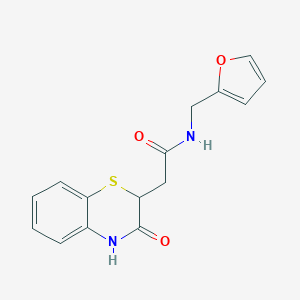

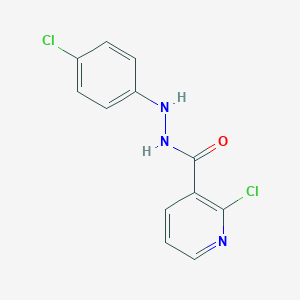

![2-[(3-chlorobenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B427957.png)

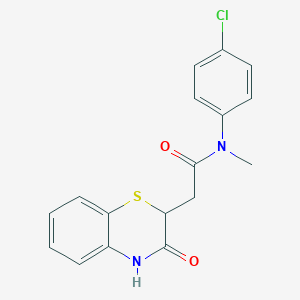

![2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-quinazolin-4-one](/img/structure/B427960.png)